(Diacetoxyiodo)benzene

Catalog No.
S606599
CAS No.
3240-34-4
M.F
C10H11IO4
M. Wt
322.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diacetoxyiodo)benzene

CAS Number

3240-34-4

Product Name

(Diacetoxyiodo)benzene

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N

SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Synonyms

(Dihydroxyiodo)benzene; (Diacetoxyiodo)benzene; BAIB; Bis(acetato)phenyliodine; Bis(acetato-κO)phenyliodine; Diacetoxy(phenyl)iodine; Iodobenzene Diacetate; Iodophenyl Diacetate; Iodosobenzene Diacetate; Iodosylbenzene Diacetate; NSC 226375; NSC 2380

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Organic Synthesis

Oxidation of o-dioxime

Preparation of High Radio-Opaque E-Glass Fiber-Reinforced Composite

Oxidation in TEMPO

Rhodium-Catalyzed Aziridination of Olefins

Construction of Heterocycles

Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts

Enantioselective Reactions

Synthesis of Fused 1,2,4-Triazole Derivatives

PIDA is not naturally occurring and is synthesized in laboratories. Its significance lies in its ability to selectively cleave various bonds and functionalize organic molecules under mild reaction conditions []. This makes it a valuable tool for researchers in organic chemistry and related fields.


Molecular Structure Analysis

The PIDA molecule (C10H11IO4) possesses a unique structure with a hypervalent iodine atom at its core []. This iodine atom is in the +III oxidation state and forms five covalent bonds, exceeding the usual octet rule. The molecule adopts a distorted T-shaped geometry, with a phenyl group occupying one equatorial position of a trigonal bipyramid and the remaining positions filled by oxygen atoms from the acetate groups and lone pairs []. This unusual structure contributes to PIDA's oxidizing properties.


Chemical Reactions Analysis

PIDA is involved in various organic reactions, primarily due to its ability to act as a one-electron oxidant. Here are some key reactions:

  • Vicinal diol cleavage: PIDA efficiently cleaves vicinal diols (1,2-diols) to produce carbonyl compounds (aldehydes or ketones) [].
RCH(OH)CH2OH + PIDA -> RCHO + CH3COOH + HOI
  • Hydroxylations

    PIDA can introduce hydroxyl groups (OH) to alkenes and alkynes under specific conditions [].

  • C-H activation

    PIDA can activate unreactive C-H bonds in organic molecules, enabling further functionalization [].

These represent just a few examples, and PIDA's versatility allows it to participate in numerous other organic transformations.


Physical And Chemical Properties Analysis

  • Formula: C10H11IO4 []
  • Molar mass: 322.79 g/mol []
  • Melting point: 163–165 °C []
  • Solubility: Soluble in acetic acid, acetonitrile, dichloromethane; insoluble in water []
  • Stability: Light-sensitive []
  • Irritant: Contact with skin or eyes can cause irritation [].
  • Light sensitivity: PIDA decomposes upon exposure to light, potentially releasing hazardous fumes [].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3240-34-4

Wikipedia

Iodobenzene diacetate

General Manufacturing Information

Iodine, bis(acetato-.kappa.O)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

Explore Compound Types